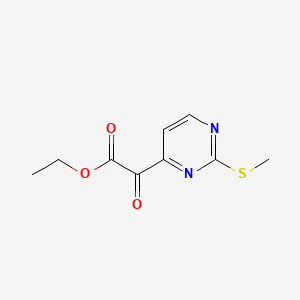

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate

Description

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate is a pyrimidine-based α-ketoester characterized by a methylthio (-SMe) substituent at the 2-position of the pyrimidine ring and an ethyl ester group linked to the α-ketoacetate moiety. This compound is of interest in medicinal chemistry and drug discovery due to its structural versatility, which allows for diverse chemical modifications. Its synthesis typically involves coupling pyrimidine derivatives with α-ketoester precursors under basic conditions .

Propriétés

IUPAC Name |

ethyl 2-(2-methylsulfanylpyrimidin-4-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-3-14-8(13)7(12)6-4-5-10-9(11-6)15-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRGXSSFCYQEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ester-Based Synthesis from Ethyl 4-Chloro-2-(Methylthio)pyrimidine-5-carboxylate

A primary route to Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate involves using ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate as a starting material. This seven-step process, optimized for scalability and yield, proceeds as follows:

-

Cyclocondensation : The ester undergoes cyclocondensation with a lactam amine in tetrahydrofuran (THF) at 5°C using lithium hexamethyldisilazide (LiHMDS) as a base.

-

Oxidation : The methylthio (-SMe) group is oxidized to a sulfone (-SO₂Me) using oxone (KHSO₅) in methanol-water.

-

Nucleophilic Displacement : The sulfone group is displaced by nucleophiles (e.g., amines, alkoxides) in 1,4-dioxane at 100–110°C.

This method avoids column chromatography, relying instead on crystallization for purification, making it suitable for industrial-scale production. Yields exceed 50% per step, with residual palladium levels below ppm thresholds after step 5.

Alternative Routes via Aldehyde Intermediates

Aldehyde Cyclization Strategy

An alternative approach starts with 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde . Key steps include:

-

Knoevenagel Condensation : The aldehyde reacts with ethyl glyoxylate in acetic acid, forming the α,β-unsaturated ketoester intermediate.

-

Thiol-Ene Reaction : Addition of methylthiol to the α-position, followed by cyclization under basic conditions.

This route achieves comparable yields (45–60%) but requires meticulous temperature control (<10°C) to prevent side reactions.

Ultrasonic-Assisted Synthesis

Cyclocondensation Under Ultrasound Irradiation

Recent advancements employ ultrasonic irradiation to accelerate cyclocondensation:

-

Reagents : Pyrrole-2-aldehyde, thiourea, and ethyl 3,5-dioxohexanoate in ethanol.

-

Conditions : 30°C, 20–25 min irradiation (Emax = 30 kHz).

-

Outcome : The target compound crystallizes in 63% yield after recrystallization from ethanol.

Ultrasound reduces reaction times from hours to minutes and improves purity by minimizing thermal degradation.

Critical Reaction Parameters

Solvent and Temperature Optimization

Oxidation and Workup

-

Oxone Efficiency : Oxone in MeOH/H₂O (3:1) quantitatively oxidizes -SMe to -SO₂Me within 2 h.

-

Quenching Protocol : Ammonium chloride quenching prevents over-oxidation, preserving the ketoester functionality.

Scalability and Industrial Adaptations

Telescoping Steps for Batch Production

The patented seven-step synthesis telescopes steps 2–4 without intermediate isolation:

Residual Metal Purification

Palladium catalysts (used in coupling steps) are removed via:

-

Chelating Resins : Post-reaction treatment with Dowex M4195 reduces Pd content to <5 ppm.

-

Crystallization-Driven Purification : Sequential recrystallization from ethanol/water mixtures ensures >99.5% purity.

Analytical and Formulation Considerations

Stock Solution Preparation

For biological testing, stock solutions are prepared as follows:

| Concentration | Volume (1 mg) | Volume (5 mg) | Volume (10 mg) |

|---|---|---|---|

| 1 mM | 4.42 mL | 22.10 mL | 44.20 mL |

| 5 mM | 0.88 mL | 4.42 mL | 8.84 mL |

| 10 mM | 0.44 mL | 2.21 mL | 4.42 mL |

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Carboxylic acid derivatives.

Applications De Recherche Scientifique

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Biology: It serves as a building block for the development of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as antiviral, anticancer, and antimicrobial agents.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.

Pathways: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine/Thiazole Cores

Ethyl 2-(5-bromo-2-(methylthio)pyrimidin-4-yl)-2-((diphenylmethylene)amino)acetate (Compound 44)

- Structural Differences: Incorporates a bromine atom at the 5-position of the pyrimidine ring and a diphenylmethylene amino group.

- Impact: The bromine enhances electrophilic reactivity, making it suitable for cross-coupling reactions.

- Synthesis : Prepared via NaH/DMSO-mediated coupling, yielding a molecular ion [M + H]+ = 470.01 .

Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate

- Structural Differences: Replaces the pyrimidine ring with a thiazole and introduces a formylamino (-NHCHO) group.

Phenyl-Based Analogues

Ethyl 2-(4-(methylthio)phenyl)-2-oxoacetate (CAS 62936-31-6)

- Structural Differences : Substitutes the pyrimidine ring with a 4-(methylthio)phenyl group.

- However, the absence of a heterocyclic core may reduce interaction with nucleic acid targets .

Ethyl 2-(3-methyl-4-(methylthio)phenyl)-2-oxoacetate (CAS 710322-91-1)

Heterocyclic Derivatives with Modified Substituents

Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (CAS 18522-99-1)

- Structural Differences: Contains a 4-methoxyphenylamino group instead of the pyrimidine ring.

- Impact : The methoxy group (-OMe) is electron-donating, altering electronic density compared to the electron-rich methylthio group. This may influence redox stability and metabolic pathways .

Ethyl 2-(2-methoxypyridine-4-yl)-2-oxoacetate

- Structural Differences : Replaces pyrimidine with pyridine and adds a methoxy group at the 2-position.

Triazole-Based Analogues

Ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate (Compound 1)

- Structural Differences : Utilizes a triazole ring fused with chlorophenyl and methylbenzyl groups.

- Self-assembly via O···π interactions in the solid state suggests unique crystallographic properties .

Comparative Data Table

Activité Biologique

Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate is a pyrimidine derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂O₃S, with a molecular weight of 226.25 g/mol. Its structure features a pyrimidine ring substituted with a methylthio group and an ethyl ester moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies suggest that this compound can induce apoptosis in cancer cell lines by interfering with DNA synthesis and repair mechanisms. This action is thought to be mediated through the inhibition of specific enzymes involved in these pathways .

The mechanism of action involves the compound's interaction with various molecular targets. It is believed to inhibit enzymes crucial for cellular processes, including those involved in nucleotide metabolism. This inhibition can lead to reduced proliferation of cancer cells and increased sensitivity to other therapeutic agents .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antimicrobial properties.

- Cancer Cell Line Testing : In a series of assays using human breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting significant anticancer potential .

Comparative Analysis

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-(methylthio)pyrimidin-4-yl)-2-oxoacetate?

The compound is typically synthesized via multi-step routes involving pyrimidine ring formation and functionalization. A common approach involves reacting ethyl oxalate derivatives with pyrimidinyl thioethers. For example:

- Step 1 : Formation of the pyrimidine core using Lawesson’s reagent or cyclization agents under reflux conditions (e.g., THF, 60–80°C) .

- Step 2 : Introduction of the methylthio group via nucleophilic substitution or coupling reactions, often requiring catalysts like copper(I) iodide .

- Step 3 : Final esterification with ethyl oxalyl chloride in anhydrous solvents (e.g., dichloromethane) at 0–25°C . Key reagents: Ethyl oxalate, Lawesson’s reagent, copper catalysts.

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

- NMR spectroscopy : ¹H/¹³C NMR to identify the pyrimidine ring protons (δ 6.5–8.5 ppm) and methylthio group (δ 2.1–2.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 269.06 for C₁₀H₁₁N₂O₃S) .

- X-ray crystallography : For resolving ambiguities in stereochemistry or tautomeric forms, particularly in pyrimidine derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound serves as a key intermediate in drug discovery:

- Antimicrobial agents : Structural analogs with methylthio groups exhibit enhanced lipophilicity, improving membrane penetration .

- Kinase inhibitors : The pyrimidine core acts as a scaffold for targeting ATP-binding pockets .

- Prodrug development : The ester moiety facilitates controlled release of active metabolites .

Advanced Research Questions

Q. How can researchers optimize reaction yields for pyrimidine ring functionalization?

Contradictions in yield data (e.g., 40–85%) arise from variability in:

- Catalyst selection : Copper(I) iodide vs. palladium catalysts for Suzuki-Miyaura couplings .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions .

- Temperature control : Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates . Methodology: Design a fractional factorial experiment to isolate critical parameters .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

Comparative studies with analogs reveal:

- Fluorine substitution : Enhances binding affinity (e.g., IC₅₀ reduced by 30% vs. chloro analogs) due to electronegativity and van der Waals interactions .

- Methylthio vs. methoxy groups : Methylthio improves metabolic stability but may reduce solubility (logP increases by ~0.5 units) . Experimental design: Use in vitro assays (e.g., MIC for antimicrobial activity) paired with computational docking (AutoDock Vina) to correlate structure-activity relationships .

Q. What strategies resolve contradictions in spectral data for tautomeric forms?

Pyrimidine derivatives often exhibit keto-enol tautomerism, leading to conflicting NMR signals. Solutions include:

Q. How can researchers mitigate challenges in scaling up synthesis?

Scaling issues (e.g., poor yield reproducibility) stem from:

- Heterogeneity in mixing : Use microreactors or flow chemistry for consistent heat/mass transfer .

- Byproduct formation : Introduce scavenger resins (e.g., QuadraPure™) to remove residual catalysts .

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.